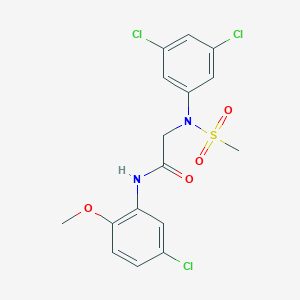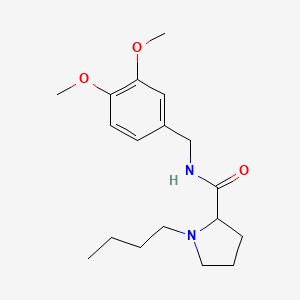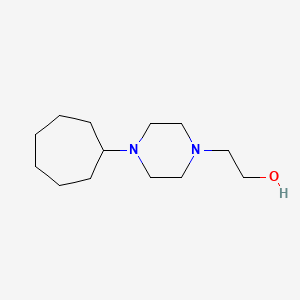![molecular formula C21H30N4O2 B4949043 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)
4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione, also known as DMEMQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinolone derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It also has antioxidant properties and can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has been shown to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and differentiation. 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione can also increase the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important signaling molecules in the brain. Additionally, it can modulate the activity of various enzymes and ion channels.
実験室実験の利点と制限
4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has several advantages for lab experiments. It is a highly potent and selective compound, which makes it ideal for studying specific pathways and mechanisms. It is also relatively easy to synthesize and purify. However, 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, it can have toxic effects at higher concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione research. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand the full extent of its neuroprotective effects and how it can be used in therapeutic applications. Additionally, 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has shown promising results in studies related to depression and anxiety, and further research is needed to explore its potential as a treatment for these conditions. Finally, 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has been shown to modulate the activity of ion channels, and further studies are needed to understand its effects on these channels and how it can be used in drug discovery.
合成法
4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione can be synthesized through a multi-step process involving the reaction of 2-methyl-5,6-dioxo-1,2,5,6-tetrahydroquinoline with piperidine and diethylamine. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione has also been used in studies related to epilepsy, depression, and anxiety.
特性
IUPAC Name |
4-[2-(diethylamino)ethylamino]-2-methyl-8-piperidin-1-ylquinoline-5,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-4-24(5-2)12-9-22-16-13-15(3)23-20-17(25-10-7-6-8-11-25)14-18(26)21(27)19(16)20/h13-14H,4-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOKHBXNKDRFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=NC(=C1)C)C(=CC(=O)C2=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4948996.png)
![5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)
![N-ethyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4949029.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4949036.png)
![N-cyclopentyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949046.png)

![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)
